Cromoglicic acid-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cromoglicic acid-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the cromoglicic acid molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the cromoglicic acid structure . The reaction conditions typically require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated chemicals and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cromoglicic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the effects of deuterium substitution on the reduction process.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Cromoglicic acid-d5 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cromoglicic acid.
Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites of cromoglicic acid.
Biological Studies: Researching the effects of deuterium substitution on biological activity and stability.
Medical Research: Exploring potential therapeutic applications in conditions like asthma, allergic rhinitis, and mastocytosis
Mechanism of Action
Cromoglicic acid-d5 exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. This action is achieved by inhibiting the degranulation of mast cells and reducing calcium influx, which is essential for the release of these mediators .
Comparison with Similar Compounds
Similar Compounds
Cromoglicic acid: The non-deuterated form of cromoglicic acid.
Sodium cromoglicate: A sodium salt form of cromoglicic acid used in various medical applications.
Nedocromil: Another mast cell stabilizer with similar applications but different chemical structure
Uniqueness
Cromoglicic acid-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution can affect the pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of cromoglicic acid in biological systems .
Properties
Molecular Formula |
C23H16O11 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D |
InChI Key |
IMZMKUWMOSJXDT-VFNCYXODSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
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